(1H-Indol-4-yl)methanamine
Overview
Description
(1H-Indol-4-yl)methanamine is a compound of interest due to its structural similarity to indole derivatives that possess a wide range of biological activities. Its synthesis and properties have been explored in various studies to understand its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of (1H-Indol-4-yl)methanamine derivatives can be achieved through several methods. One approach involves starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids to generate key intermediates bearing the oxazole-4-carboxylic acid methylester moiety. For indoles, the synthesis includes reduction of the nitro group followed by refluxing in HCl to yield the corresponding indol-2-yl-methanamines with limitations regarding electron withdrawing substituents noted (Schlosser et al., 2015). Another method reported the synthesis of chiral (indol-2-yl)methanamines using amino acid starting materials and a protecting group strategy, which yielded compounds in 99% ee (Lood et al., 2015).
Molecular Structure Analysis
Structural analysis of (1H-Indol-4-yl)methanamine derivatives and related compounds often involves a combination of techniques including NMR, X-ray crystallography, and DFT calculations. These studies provide insights into the compound's conformation, bond lengths, angles, and overall geometry, contributing to a deeper understanding of its reactivity and properties.
Chemical Reactions and Properties
(1H-Indol-4-yl)methanamine participates in a variety of chemical reactions, showcasing its versatility. For example, its derivatives have been synthesized to explore their potential as serotonin 5-HT4 receptor ligands, revealing the influence of substitution on the 3-methanamine nitrogen on activity (Hanna-Elias et al., 2009).
Scientific Research Applications
Enantioselective Synthesis
- The compound has been used in asymmetric iso-Pictet-Spengler reactions, leading to the creation of indole-based core structures in medicinal chemistry (Schönherr & Leighton, 2012).
Anticancer Research
- A study involved synthesizing derivatives of (1H-Indol-4-yl)methanamine for potential anticancer leads, specifically targeting the SIRT1 enzyme (Panathur et al., 2013).
Chemical Synthesis Studies
- Research focused on the synthesis of chiral (Indol-2-yl)methanamines, which are structurally related to tetrahydro-β-carbolines, compounds with significant pharmaceutical relevance (Lood et al., 2015).
- Novel synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives have been developed, expanding the range of available compounds for pharmacological studies (Schlosser et al., 2015).
Catalysis and Chemical Reactions
- The compound has been used in the synthesis of 3-indolyl-methanamines, a process facilitating efficient and high-yield reactions (Das et al., 2013).
- Another application is in Friedel-Crafts reactions, where indoles react with imines to form 3-indolyl methanamines, showcasing its utility in organic synthesis (Xu et al., 2010).
Pharmacological Applications
- The compound has been explored for its potential as a 5-HT4 receptor ligand, which is significant in the development of treatments for various neurological conditions (Hanna-Elias et al., 2009).
Antimicrobial Research
- Some derivatives of (1H-Indol-4-yl)methanamine have been synthesized and tested for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
1H-indol-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWKPKOXRMLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299654 | |
Record name | 4-Aminomethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-4-yl)methanamine | |
CAS RN |
3468-18-6 | |
Record name | 3468-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminomethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-indol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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